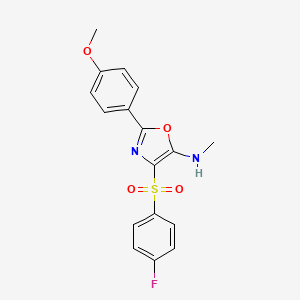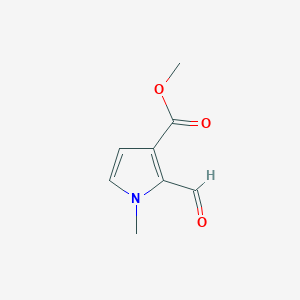
Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at the 2-position, a methyl group at the 1-position, and a carboxylate ester at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalyst such as iron (III) chloride, followed by formylation and esterification steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Methyl 2-carboxy-1-methyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 2-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylate.
Substitution: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxamide.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving pyrrole derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 2-formyl-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 1-position.
Methyl 2-formyl-1-methyl-1H-pyrrole-4-carboxylate: The carboxylate ester is at the 4-position instead of the 3-position.
Methyl 2-acetyl-1-methyl-1H-pyrrole-3-carboxylate: Contains an acetyl group instead of a formyl group at the 2-position.
Uniqueness: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic and research applications .
Propiedades
IUPAC Name |
methyl 2-formyl-1-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(7(9)5-10)8(11)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFMMDCXHWZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
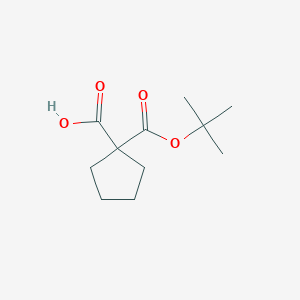
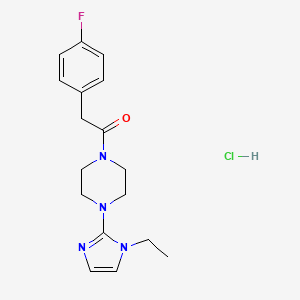
![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)
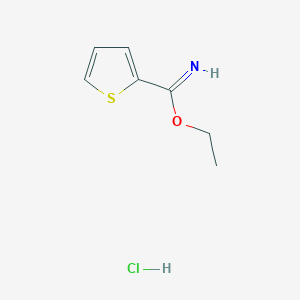
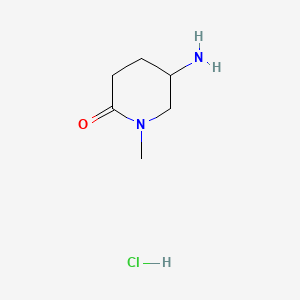
![1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2725248.png)
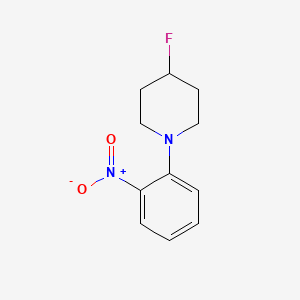
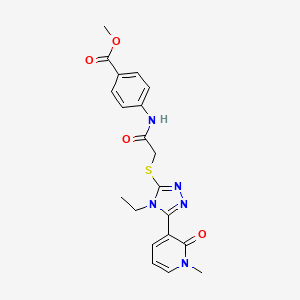
![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)
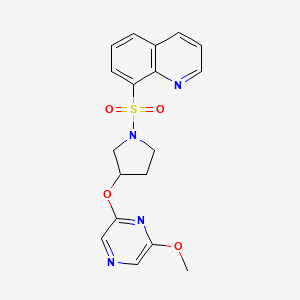
![2-(3,5-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)
